molecular formula C19H22N2O5 B2972443 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 357268-91-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2972443
CAS No.: 357268-91-8
M. Wt: 358.394
InChI Key: ODFSKXHYJMICKX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is an organic compound with a complex structure that includes multiple methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methoxybenzylamine in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent such as dichloromethane under nitrogen protection, followed by purification steps including washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, and drying with anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The methoxy groups and amide linkages allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is unique due to its specific combination of methoxy and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-15-6-4-5-14(12-15)21-19(23)18(22)20-10-9-13-7-8-16(25-2)17(11-13)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSKXHYJMICKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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